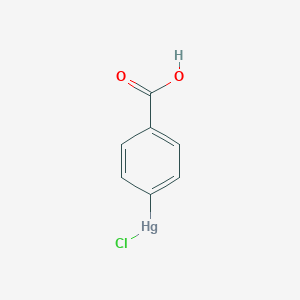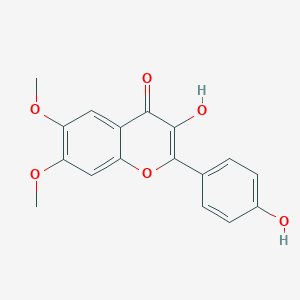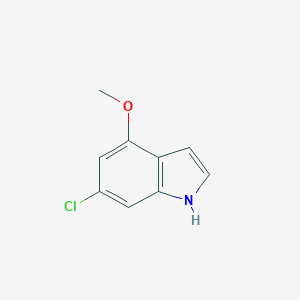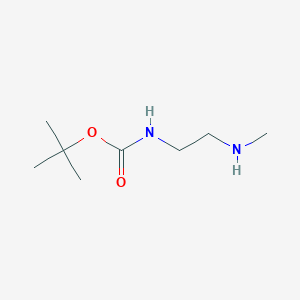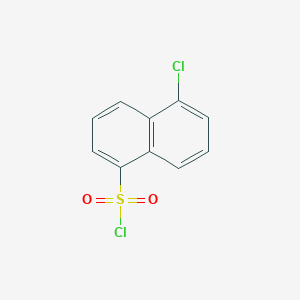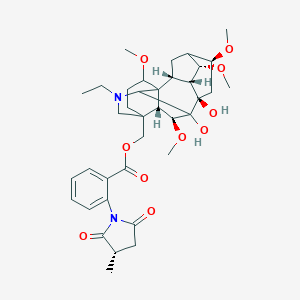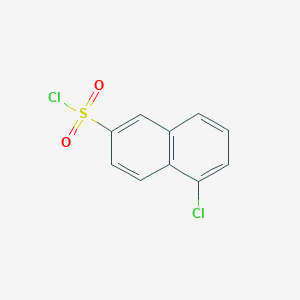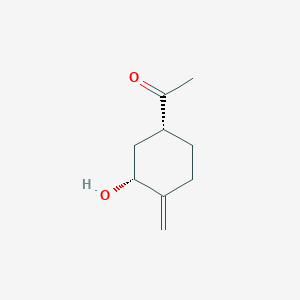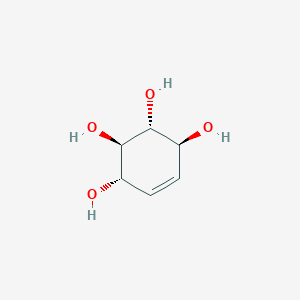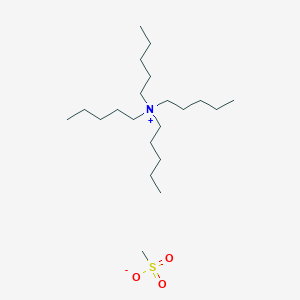
Tetrapentylammonium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrapentylammonium methanesulfonate (TPAM) is a chemical compound that is widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a phase transfer catalyst and a counterion for anionic compounds. TPAM has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Tetrapentylammonium methanesulfonate is not fully understood, but it is believed to involve the formation of ion pairs with anionic compounds. Tetrapentylammonium methanesulfonate has a positively charged nitrogen atom, which can interact with the negatively charged phosphate groups of DNA and RNA. This interaction stabilizes the anionic compounds and enhances their solubility in organic solvents. Tetrapentylammonium methanesulfonate also acts as a phase transfer catalyst by facilitating the transfer of reactants between two immiscible phases. The exact mechanism of this process is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Tetrapentylammonium methanesulfonate has been shown to have minimal biochemical and physiological effects. It is not toxic to cells or animals at low concentrations, and it does not interfere with normal cellular processes. However, high concentrations of Tetrapentylammonium methanesulfonate can cause cell death and other adverse effects, which limit its use in biological studies. Therefore, it is important to use Tetrapentylammonium methanesulfonate in the appropriate concentrations and under controlled conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetrapentylammonium methanesulfonate has several advantages for lab experiments. It is a highly efficient phase transfer catalyst that can facilitate the transfer of reactants between two immiscible phases. It is also a stable and readily available compound that can be easily synthesized in high yields. However, Tetrapentylammonium methanesulfonate has some limitations for lab experiments. It can interfere with some biological processes at high concentrations, which limits its use in biological studies. It also has a limited solubility in some solvents, which can affect its efficiency as a phase transfer catalyst.
Direcciones Futuras
There are several future directions for research on Tetrapentylammonium methanesulfonate. One area of research is the development of new methods for synthesizing Tetrapentylammonium methanesulfonate with improved yields and purity. Another area of research is the investigation of the mechanism of action of Tetrapentylammonium methanesulfonate in organic synthesis and biochemistry. This could lead to the development of new applications for Tetrapentylammonium methanesulfonate in these fields. Finally, there is a need for further studies on the toxicity and safety of Tetrapentylammonium methanesulfonate in biological systems, which could help to improve its use in biological studies.
Métodos De Síntesis
Tetrapentylammonium methanesulfonate is synthesized by the reaction of pentylamine with methanesulfonic acid. The reaction proceeds in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization. The yield of Tetrapentylammonium methanesulfonate is typically high, and the purity can be easily determined by NMR spectroscopy.
Aplicaciones Científicas De Investigación
Tetrapentylammonium methanesulfonate has a wide range of applications in scientific research, particularly in organic chemistry and biochemistry. It is commonly used as a phase transfer catalyst in organic synthesis, where it facilitates the transfer of reactants between two immiscible phases. Tetrapentylammonium methanesulfonate is also used as a counterion for anionic compounds, such as DNA and RNA, in biochemical studies. It has been shown to enhance the solubility and stability of these compounds, which is essential for their characterization and analysis.
Propiedades
Número CAS |
113369-05-4 |
|---|---|
Nombre del producto |
Tetrapentylammonium methanesulfonate |
Fórmula molecular |
C21H47NO3S |
Peso molecular |
393.7 g/mol |
Nombre IUPAC |
methanesulfonate;tetrapentylazanium |
InChI |
InChI=1S/C20H44N.CH4O3S/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-5(2,3)4/h5-20H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
BRILRNUCXDTOGA-UHFFFAOYSA-M |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |
SMILES canónico |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)
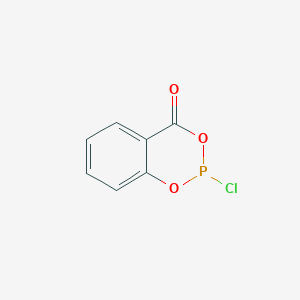
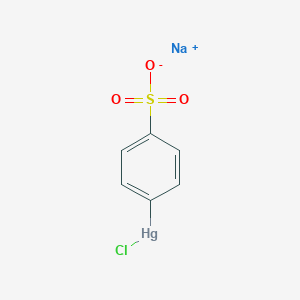
![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)
